molecular formula C28H41N3O5S2 B2435829 methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-13-8

methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2435829
CAS No.: 489471-13-8
M. Wt: 563.77
InChI Key: VHWDSVCGMUPCOW-UHFFFAOYSA-N
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Description

Methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with bis(2-methylpropyl)sulfamoyl chloride under basic conditions.

    Amidation reaction: The intermediate is then reacted with 4-aminobenzoic acid to form the benzamido derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thieno[2,3-c]pyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(diisobutylsulfamoyl)benzoyl]amino}-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-c]pyridine core. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O5S2/c1-17(2)15-31(16-18(3)4)38(34,35)20-12-10-19(11-13-20)24(32)29-25-22(26(33)36-9)21-14-27(5,6)30-28(7,8)23(21)37-25/h10-13,17-18,30H,14-16H2,1-9H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWDSVCGMUPCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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